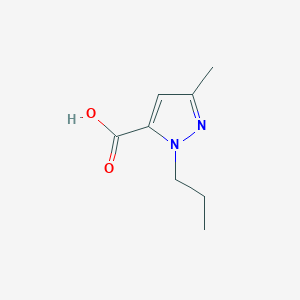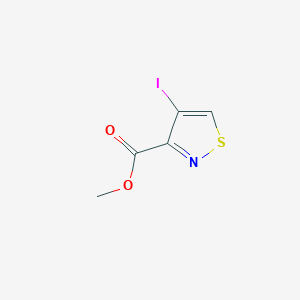
4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carbonitrile
描述
4-Nitrophenol is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It’s a slightly yellow, crystalline material, moderately toxic .
Synthesis Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Molecular Structure Analysis
The molecular structure of 4-nitrophenol consists of a benzene ring with a nitro group (-NO2) and a hydroxyl group (-OH) attached .Chemical Reactions Analysis
The catalytic reduction of 4-NP in the presence of various reducing agents, such as NaBH4, hydrazine (N2H4), etc., is widely used to examine the activity of catalytic nanostructure in an aqueous environment .Physical And Chemical Properties Analysis
4-Nitrophenol is a slightly yellow, crystalline material . It has a dissociation constant (pKa) of 7.15 at 25 °C .作用机制
The mechanism of action of 4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carbonitrile is not fully understood. However, it is believed that the nitro group in the molecule can undergo reduction to form a hydroxylamine intermediate, which can react with biomolecules such as proteins and nucleic acids. This reaction can lead to the formation of covalent bonds between the molecule and the biomolecule, which can be exploited for various applications.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and low immunogenicity. It has been used in vitro and in vivo without causing significant adverse effects. However, its effects on biochemical and physiological processes are not well understood, and further research is needed to elucidate its potential benefits and limitations.
实验室实验的优点和局限性
One of the main advantages of using 4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carbonitrile in lab experiments is its versatility. It can be used as a bioconjugation tool, molecular imaging agent, and scaffold for drug discovery. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, its limitations include the lack of understanding of its mechanism of action and potential effects on biochemical and physiological processes.
未来方向
The potential applications of 4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carbonitrile are vast, and future research is needed to explore its full potential. Some possible directions for future research include the development of new bioconjugation strategies using this compound, the design of novel compounds based on this compound as a scaffold, and the investigation of its potential therapeutic applications in drug discovery. Furthermore, the elucidation of its mechanism of action and effects on biochemical and physiological processes can provide valuable insights into its potential benefits and limitations.
Conclusion:
In conclusion, this compound is a versatile molecule that has gained significant attention in the field of biochemistry and medicinal chemistry. Its unique properties make it a valuable tool for various applications, including bioconjugation, molecular imaging, and drug discovery. However, further research is needed to fully understand its mechanism of action and potential effects on biochemical and physiological processes. The future directions for research in this field are promising, and the potential applications of this compound are vast.
科学研究应用
4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carbonitrile has been extensively used in scientific research due to its unique properties. It can be used as a bioconjugation tool for labeling biomolecules such as proteins, peptides, and nucleic acids. It has also been used as a molecular imaging agent for the detection of cancer cells and tumors. Furthermore, it has been used in drug discovery as a scaffold for the design of novel compounds with potential therapeutic applications.
安全和危害
属性
IUPAC Name |
5-(4-nitrophenyl)-2H-triazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N5O2/c10-5-8-9(12-13-11-8)6-1-3-7(4-2-6)14(15)16/h1-4H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPPUSZMPRBCAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=C2C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401228215 | |
| Record name | 4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401228215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39807-68-6 | |
| Record name | 4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39807-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401228215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133735.png)



![3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3133752.png)
![2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B3133760.png)